![molecular formula C19H18ClN5O B5514415 3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)
3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-Chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, including condensation and cyclization reactions. For instance, the synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involved characterizations such as FT-IR, NMR, ESI-MS, and X-ray diffraction, highlighting the complexity and the detailed analytical methods used in synthesizing such compounds (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, demonstrating the (E)-configuration of the azomethine (N=CH) group and providing insights into the geometric configuration that affects the compound's reactivity and interaction with biological targets (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds can be inferred from their electronic transitions, solvation energy values, and the planarity of certain groups, which contribute to their high reactivities. These factors are critical in understanding the chemical behavior of these molecules in various environments, including biological systems (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties, such as solvation energy and dipole moments, are crucial for understanding the solubility and distribution of these compounds in different media, which is essential for their application in drug design and other chemical applications. These properties are often determined through computational methods and experimental validations (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, including the stability and reactivity of such compounds, are influenced by the electronic structure, as evidenced by NBO and AIM studies. These studies provide insights into the stability of cationic species in solution and the high reactivity of these compounds compared to known substances, which is crucial for their potential use in medicinal chemistry (Karrouchi et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-25(2)16-9-3-13(4-10-16)12-21-24-19(26)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPOHQAHCKBJCL-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-CL-PH)-2H-Pyrazole-3-carboxylic acid (4-dimethylamino-benzylidene)hydrazide |
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